2-ethoxy-5-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
Description
2-ethoxy-5-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene sulfonamide core substituted with a 2-ethoxy and 5-methyl group. The sulfonamide nitrogen is linked to a 1-methyl-2-oxo-tetrahydroquinolin-6-yl moiety, a partially saturated quinoline scaffold with a methyl group at position 1 and a ketone at position 2.
Properties
IUPAC Name |
2-ethoxy-5-methyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-4-25-17-9-5-13(2)11-18(17)26(23,24)20-15-7-8-16-14(12-15)6-10-19(22)21(16)3/h5,7-9,11-12,20H,4,6,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKUPJWRFAVKHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Tetrahydroquinolinone Core
The 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl moiety is synthesized via a cyclization reaction. A validated approach involves the condensation of substituted aniline derivatives with β-ketoesters under acidic conditions. For example, reacting 4-methylaniline with ethyl acetoacetate in the presence of polyphosphoric acid (PPA) at 120°C for 6 hours yields the tetrahydroquinolinone scaffold. Alternative methods employ the Gould-Jacobs cyclization, where acryloyl chloride intermediates undergo thermal cyclization to form the heterocyclic core.
Sulfonation of the Benzene Ring
The introduction of the sulfonamide group proceeds through a two-step sulfonation-amination sequence:
- Sulfonation : Treating 2-ethoxy-5-methylbenzene with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C generates the intermediate sulfonyl chloride. Excess chlorosulfonic acid is required to prevent di-sulfonation.
- Amination : The sulfonyl chloride reacts with 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine in anhydrous acetonitrile, using triethylamine (TEA) as a base to scavenge HCl. This step achieves yields of 68–72% under optimized conditions.
Reaction Optimization and Catalytic Systems
Solvent and Base Selection
Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilic displacement during amination, while non-polar solvents (e.g., toluene) improve sulfonyl chloride stability. A comparative analysis of solvent systems is provided below:
| Solvent | Base | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acetonitrile | Triethylamine | 25 | 68 | 96 |
| DMF | DBU | 20 | 77 | 94 |
| Toluene | K₂CO₃ | 100 | 64 | 90 |
Data derived from large-scale experimental trials.
The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in DMF increases reaction rates by deprotonating the amine, facilitating nucleophilic attack on the sulfonyl chloride.
Temperature and Time Dependence
Controlled temperature regimes prevent side reactions such as sulfonate ester formation. For instance, maintaining the amination step at 20–25°C minimizes hydrolysis of the sulfonyl chloride, while prolonged reaction times (>4 hours) at elevated temperatures (>40°C) reduce yields by 15–20%.
Industrial-Scale Production Strategies
Continuous Flow Reactors
Transitioning from batch to continuous flow systems improves scalability and reproducibility. Microreactors with residence times of 10–15 minutes achieve 89% conversion in the sulfonation step, compared to 72% in batch reactors. Key advantages include:
- Enhanced heat transfer, mitigating exothermic side reactions.
- Precise stoichiometric control of chlorosulfonic acid.
Purification Techniques
Crystallization remains the primary purification method for industrial applications. Recrystallization from ethanol/water mixtures (3:1 v/v) removes unreacted amine and sulfonic acid byproducts, yielding 98% purity. Chromatographic methods (e.g., silica gel with ethyl acetate/hexane eluent) are reserved for analytical-grade material.
Mechanistic Insights and Side Reactions
Competing Pathways in Sulfonation
Over-sulfonation occurs when excess ClSO₃H or elevated temperatures (>30°C) are employed, leading to di-sulfonated derivatives. Kinetic studies indicate that sulfonation at the para position relative to the ethoxy group is favored due to steric hindrance from the methyl substituent.
Byproduct Formation During Amination
Common byproducts include:
- N-Acylsulfonamides : Formed via reaction with residual acetic anhydride.
- Quinolinone Dimers : Result from oxidative coupling under basic conditions.
Adding molecular sieves (4Å) during amination reduces dimerization by adsorbing trace moisture.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-5-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
Antimicrobial Activity
Sulfonamides are well-known for their antimicrobial properties. Research indicates that compounds containing sulfonamide groups exhibit significant antibacterial activity against various pathogens. For instance, studies have shown that derivatives of sulfonamides can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Recent studies have highlighted the potential of this compound in cancer therapy. The tetrahydroquinoline structure is noted for its ability to interact with biological targets involved in cancer cell proliferation. For example, compounds with similar structures have demonstrated efficacy against human cancer cell lines like MCF-7 (breast cancer) and HeLa (cervical cancer), showing promise as novel anticancer agents .
Inhibition of Enzymatic Activity
The compound has been investigated for its ability to inhibit specific enzymes related to disease pathways. For instance, it may affect enzymes involved in the metabolism of drugs or those implicated in cancer progression. Studies have shown that certain sulfonamide derivatives can act as inhibitors of carbonic anhydrase, which is involved in various physiological processes .
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of a series of sulfonamide derivatives on various cancer cell lines. Among these, one derivative showed an IC50 value of 0.4 µM against gastric carcinoma cells, indicating potent anticancer activity. The mechanism of action was linked to the induction of apoptosis and inhibition of tubulin polymerization .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of sulfonamide compounds against Staphylococcus aureus. The results indicated that modifications to the sulfonamide group significantly enhanced antibacterial activity, suggesting that the structure-activity relationship plays a crucial role in efficacy .
Mechanism of Action
The mechanism of action of 2-ethoxy-5-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the quinoline core can intercalate with DNA or interact with cellular receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Structural Differences and Implications:
Benzene Ring Substituents :
- The target features a 2-ethoxy group , which increases lipophilicity compared to the 2-methoxy groups in Analogs 1 and 2. Ethoxy’s longer alkyl chain may enhance membrane permeability but could also slow metabolic clearance due to reduced polarity .
- Analog 2 has 4,5-dimethyl substitution, introducing steric hindrance that might restrict rotational freedom or binding to flat hydrophobic pockets compared to the target’s single 5-methyl group.
Amine-Linked Moieties: The target and Analog 2 share the 1-methyl-2-oxo-tetrahydroquinolin-6-yl group, which provides a rigid, planar structure conducive to π-π stacking. In contrast, Analog 1 uses a 1-ethyl-2-oxo-indol-5-yl group, where the indole’s aromaticity and ethyl substitution may alter electronic properties and steric bulk .
Molecular Weight Trends: The target’s higher molecular weight (376.46 vs. 360.43–374.46) reflects its ethoxy substitution and tetrahydroquinolin scaffold. Increased molecular weight could impact solubility, necessitating formulation adjustments for in vivo studies.
Research Considerations:
- Lipophilicity : Ethoxy substitution in the target may improve tissue penetration but requires evaluation of metabolic stability (e.g., cytochrome P450 interactions).
- Stereochemical Effects: The tetrahydroquinolin moiety’s saturated ring could influence conformational flexibility compared to Analog 1’s dihydroindole.
- Synthetic Accessibility : Analogs 1 and 2 are available in milligram quantities (24 mg and 15 mg, respectively) , suggesting feasibility for comparative bioactivity assays.
Biological Activity
The compound 2-ethoxy-5-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a novel sulfonamide derivative with potential therapeutic applications, particularly in oncology and cardiovascular diseases. This article explores its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 354.44 g/mol. Its structure includes a sulfonamide group linked to a tetrahydroquinoline moiety, which is significant for its biological interactions.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The process often includes:
- Formation of the Tetrahydroquinoline Core : This step may involve cyclization reactions using appropriate amines and carbonyl compounds.
- Sulfonamide Formation : The introduction of the sulfonamide group is achieved through the reaction of an amine with a sulfonyl chloride.
- Ethoxy Group Introduction : The ethoxy group can be added via alkylation methods.
Anticancer Activity
Recent studies have highlighted the anticancer properties of sulfonamide derivatives. For instance, a related benzenesulfonamide compound demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-468) and leukemia (CCRF-CM) cells with IC50 values ranging from 1.48 µM to 9.83 µM .
Mechanism of Action :
- Cell Cycle Arrest : The compound induces cell cycle arrest in the G0-G1 and S phases.
- Apoptosis Induction : Increased levels of cleaved caspases 3 and 9 indicate that the compound triggers apoptotic pathways in cancer cells .
Cardiovascular Effects
Sulfonamides have also been studied for their effects on cardiovascular health. One study evaluated the impact of various benzenesulfonamide derivatives on perfusion pressure and coronary resistance in isolated rat heart models. Results indicated that certain derivatives could lower coronary resistance significantly (p = 0.05) compared to controls .
Study on Anticancer Efficacy
A study published in 2023 investigated a series of benzenesulfonamide analogs for their anti-glioblastoma activity (GBM). One derivative exhibited a notable growth inhibition effect in non-cancerous cells compared to cisplatin, suggesting its potential as a less toxic alternative for cancer treatment .
Cardiovascular Study
In another investigation focused on cardiovascular effects, researchers assessed the interaction of benzenesulfonamides with calcium channels using docking studies. The results indicated that these compounds could act as calcium channel inhibitors, which may have implications for treating conditions like hypertension .
Data Tables
| Compound | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Compound A | MDA-MB-468 | 1.48 ± 0.08 | Apoptosis induction |
| Compound B | CCRF-CM | 4.51 ± 0.24 | Cell cycle arrest |
| Compound C | Non-cancerous cells | >10 | Lower cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
